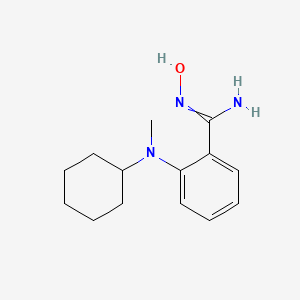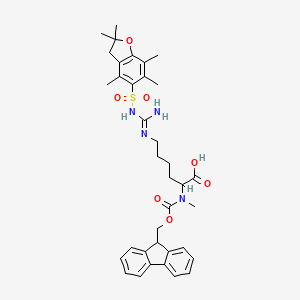![molecular formula C11H23NO3 B13655381 Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
Tert-butyl3-[(tert-butoxy)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-[(tert-butoxy)amino]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a tert-butoxy group attached to an amino propanoate backbone. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(tert-butoxy)amino]propanoate typically involves the esterification of tert-butyl alcohol with an appropriate amino acid derivative. One common method is the reaction of tert-butyl alcohol with an amino acid in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[(tert-butoxy)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tert-butyl3-[(tert-butoxy)oxo]propanoate, while reduction can produce tert-butyl3-[(tert-butoxy)hydroxy]propanoate .
Scientific Research Applications
Tert-butyl3-[(tert-butoxy)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl3-[(tert-butoxy)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved in these reactions depend on the specific enzyme and the conditions under which the reaction occurs .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl3-[(tert-butoxy)amino]butanoate
- Tert-butyl3-[(tert-butoxy)amino]pentanoate
- Tert-butyl3-[(tert-butoxy)amino]hexanoate
Uniqueness
Tert-butyl3-[(tert-butoxy)amino]propanoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the length of the carbon chain and the presence of functional groups .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)14-9(13)7-8-12-15-11(4,5)6/h12H,7-8H2,1-6H3 |
InChI Key |
XWYXJKYHALAOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


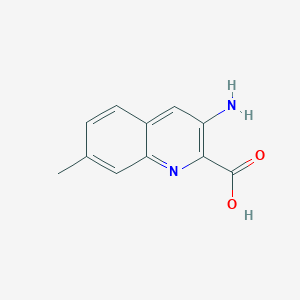
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)

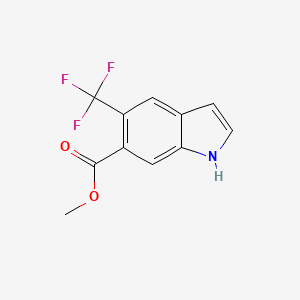
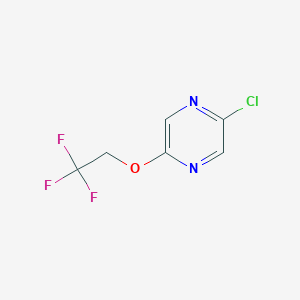
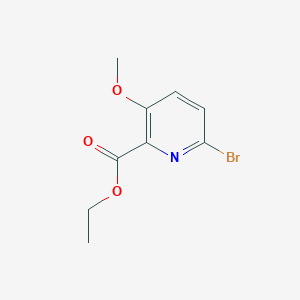
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
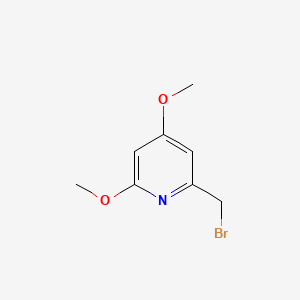
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

